molecular formula C16H17N3OS2 B2703958 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1280901-02-1

2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No. B2703958
CAS RN: 1280901-02-1
M. Wt: 331.45
InChI Key: VHFGFDRJUVZHOF-UHFFFAOYSA-N
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Description

2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis.

Mechanism of Action

2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide works by binding to the active site of DprE1, preventing it from carrying out its enzymatic function. This results in the inhibition of cell wall synthesis in the bacterium, leading to its death. The mechanism of action of 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide is unique, as it targets a previously unexplored enzyme in the cell wall synthesis pathway.
Biochemical and Physiological Effects:
2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have a low toxicity profile in vitro and in vivo. It does not affect the viability of mammalian cells or the growth of other bacteria. However, it has been shown to be toxic to certain fungi and algae.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide is its specificity towards the DprE1 enzyme. This makes it a promising candidate for the development of new tuberculosis treatments, as it is less likely to cause side effects in patients. However, the synthesis of 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide is complex and requires specialized equipment and expertise. This makes it difficult to produce large quantities of the compound for clinical trials.

Future Directions

There are several future directions for the research on 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide. One of the main areas of focus is the optimization of the synthesis process to make it more efficient and cost-effective. Another area of research is the development of new analogs of 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide with improved pharmacological properties. Additionally, the efficacy of 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide in combination with other tuberculosis drugs is being explored. Finally, the potential use of 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide in the treatment of other bacterial infections is also being investigated.
Conclusion:
In conclusion, 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a novel compound that has shown promising results in the treatment of tuberculosis. Its unique mechanism of action and low toxicity profile make it a promising candidate for the development of new tuberculosis treatments. However, further research is needed to optimize the synthesis process, develop new analogs, and explore its potential use in the treatment of other bacterial infections.

Synthesis Methods

2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide was first synthesized by a team of researchers from the University of Cape Town, South Africa. The synthesis process involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form 2-(2-ethoxycarbonyl)phenylthio-benzothiazole. This compound is then reacted with cyclopropylcyanide in the presence of a base to form the final product, 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide.

Scientific Research Applications

2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide works by inhibiting the enzyme DprE1, which is essential for the synthesis of the cell wall of the bacterium.

properties

IUPAC Name

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-16(10-17,12-6-7-12)19-14(20)9-22-15-18-13-5-3-2-4-11(13)8-21-15/h2-5,12H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFGFDRJUVZHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NC3=CC=CC=C3CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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